6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Derivatives
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid belongs to the broader family of fluorinated benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. The strategic placement of a fluorine atom onto this scaffold can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. chemicalbook.com The electron-withdrawing nature of fluorine can influence the electronic environment of the entire molecule, impacting its reactivity and potential applications.
The subject compound is also a biphenyl (B1667301) derivative, a structural motif present in numerous pharmacologically active compounds. google.comossila.com The linkage of two phenyl rings provides a rigid yet conformationally flexible backbone that is amenable to functionalization, allowing for the fine-tuning of its biological activity.
Significance and Research Interest in the Field of Organic Chemistry and Medicinal Science
The interest in fluorinated benzoic acid derivatives within organic chemistry and medicinal science is substantial. chemicalbook.com In organic synthesis, these compounds serve as versatile building blocks for the construction of more complex molecules. ossila.com The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—in this compound offers multiple reaction sites for chemical modification.
From a medicinal chemistry perspective, the incorporation of fluorine is a well-established strategy for enhancing the pharmacological profile of drug candidates. chemicalbook.com Fluorine substitution can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins, and enhance membrane permeability. Biphenyl carboxylic acids, a class to which the target compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.com For instance, derivatives of biphenyl-2-carboxylic acid are important intermediates in the synthesis of angiotensin-II-receptor antagonists, a class of drugs used to treat hypertension. researchgate.net
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the discovery of new therapeutic agents and functional materials. The synthesis of this and similar compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently forms the biphenyl linkage. globalresearchonline.netresearchgate.netsigmaaldrich.comsigmaaldrich.com
Chemical and Physical Properties
Below is a table summarizing the known chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1261932-02-8 | cymitquimica.com |
| Molecular Formula | C₁₃H₉FO₃ | cymitquimica.com |
| Molecular Weight | 232.21 g/mol | Calculated |
| IUPAC Name | This compound | |
| Physical State | Not available in searched literature | |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Not available in searched literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCPZFKQJLQKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688723 | |
| Record name | 3-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-02-8 | |
| Record name | 3-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the acidic and hydroxyl protons.
The spectrum would feature signals for the protons on the fluorinated benzoic acid ring and the 4-hydroxyphenyl ring. The protons on the hydroxyphenyl ring, being in a para-substituted pattern, would likely appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons on the fluorinated ring would show splitting patterns influenced by both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration. np-mrd.orgspectrabase.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Broad Singlet |
| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet |
| Aromatic Protons (H2', H6') | ~7.0 - 7.2 | Doublet |
| Aromatic Protons (H3', H5') | ~6.8 - 7.0 | Doublet |
| Aromatic Proton (H3) | ~7.4 - 7.6 | Triplet or Doublet of Doublets |
| Aromatic Proton (H4) | ~7.1 - 7.3 | Triplet or Doublet of Doublets |
| Aromatic Proton (H5) | ~7.0 - 7.2 | Doublet of Doublets |
| Note: Predicted values are based on analysis of similar structures like 4-hydroxybenzoic acid and fluorinated benzoic acids. bmrb.iochemicalbook.com Actual experimental values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds.
The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (around 165-175 ppm). The carbon atoms of the aromatic rings will appear in the typical aromatic region (110-160 ppm). The carbon bearing the fluorine (C-6) will be identifiable by its characteristic C-F coupling, while the carbon attached to the hydroxyl group (C-4') and the carbons at the biphenyl (B1667301) linkage (C-2 and C-1') will also have distinct chemical shifts. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (-COOH) | ~167 |
| C-1 | ~125 |
| C-2 | ~135 |
| C-3 | ~130 |
| C-4 | ~120 |
| C-5 | ~128 |
| C-6 (C-F) | ~160 (with C-F coupling) |
| C-1' | ~130 |
| C-2', C-6' | ~132 |
| C-3', C-5' | ~116 |
| C-4' (C-OH) | ~158 |
| Note: Predicted values are based on analysis of compounds like 4-hydroxybenzoic acid and fluorinated benzoic acid derivatives. bmrb.iorsc.orgnist.gov Actual experimental values may vary. |
GIAO Method for Isotropic Chemical Shift Prediction in Computational Studies
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational approach used to predict the NMR chemical shifts of molecules. ossila.com This quantum chemical calculation provides theoretical isotropic shielding tensors, which can be converted into chemical shifts for direct comparison with experimental data. researchgate.net The GIAO method, often employed with Density Functional Theory (DFT), has demonstrated high accuracy in predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. ossila.comsigmaaldrich.com
For this compound, a GIAO calculation would involve optimizing the molecule's 3D geometry and then computing the magnetic shielding for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the definitive assignment of complex spectra and confirm the proposed structure. researchgate.net Studies on related complex molecules have shown that the GIAO method reliably reproduces experimental shifts, making it a valuable tool for structural verification. rsc.orgsigmaaldrich.com
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule by measuring the vibrations of molecular bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically overlays the C-H stretching bands. The phenolic O-H stretch would appear as a distinct, sharp to broad band around 3200-3600 cm⁻¹.
A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-F bond stretch would likely produce a strong absorption in the 1100-1300 cm⁻¹ range. nist.govresearchgate.netthermofisher.com
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| O-H Stretch (Phenol) | 3200 - 3600 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| O-H Bend | 1300 - 1440 | Medium |
| C-O Stretch | 1210 - 1320 | Strong |
| Note: Predicted frequencies are based on characteristic group frequencies and data from similar compounds. researchgate.netbldpharm.comchemicalbook.com |
Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be dominated by vibrations of the non-polar bonds and the symmetric vibrations of the molecule.
Symmetric aromatic ring breathing modes are expected to produce strong signals in the Raman spectrum, particularly the "ring breathing" vibration around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would also be prominent, often appearing as a strong band near 1600 cm⁻¹. While the O-H and C=O stretches are visible, they are typically weaker in Raman spectra compared to FTIR. The C-F stretch may also be observed. chemicalbook.com
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050 - 3150 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Very Strong |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C-F Stretch | 1100 - 1300 | Medium |
| Carboxylic Acid Dimer | ~900 | Medium |
| Note: Predicted shifts are based on characteristic group frequencies and spectra of related aromatic compounds. chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, different ionization methods provide complementary information.
Electron Impact (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Weight: 232.21 g/mol ), the molecular ion peak is expected at m/z 232. The subsequent fragmentation would likely involve characteristic losses of functional groups.
Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, and the loss of the carboxyl group (•COOH, 45 Da). docbrown.info The bond connecting the two aromatic rings is also susceptible to cleavage. The presence of hydroxyl and fluoro substituents influences the fragmentation, with potential for rearrangements. nih.govnih.gov
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (amu) | Proposed Fragment Ion | Description |
| 232 | [C₁₃H₉FO₃]⁺ | Molecular Ion (M⁺) |
| 215 | [C₁₃H₈FO₂]⁺ | Loss of •OH (M-17) |
| 187 | [C₁₃H₈FO]⁺ | Loss of •COOH (M-45) |
| 186 | [C₁₂H₇FO]⁺ | Loss of CO₂H and H• |
| 158 | [C₁₁H₇F]⁺ | Loss of CO from m/z 186 |
| 121 | [C₇H₄O₂]⁺ | Cleavage resulting in the hydroxyphenyl carboxyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl fragment from further fragmentation |
| 51 | [C₄H₃]⁺ | Loss of acetylene (B1199291) from the phenyl fragment docbrown.info |
This table is predictive and based on established fragmentation patterns of related benzoic acid derivatives.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for large, non-volatile, and thermally labile molecules, though it can be applied to smaller molecules. The analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid), which absorbs laser energy and facilitates the gentle ionization of the analyte. researchgate.net
For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to produce a simple spectrum dominated by the pseudo-molecular ions with minimal fragmentation. This is highly effective for unambiguous molecular weight confirmation. nih.gov
Table 2: Expected MALDI-MS Ions for this compound
| m/z (amu) | Proposed Ion | Ionization Mode |
| 233.22 | [M+H]⁺ | Positive Ion Mode |
| 255.20 | [M+Na]⁺ | Positive Ion Mode |
| 231.20 | [M-H]⁻ | Negative Ion Mode |
This table presents theoretically expected ions based on the principles of MALDI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids and phenols, this compound requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability. nih.govresearchgate.net Common derivatization methods include methylation or silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents). nist.gov
After injection, the derivatized analyte is separated on a capillary column (e.g., HP-5MS) and then analyzed by the mass spectrometer, which typically operates in EI mode. phcog.com The resulting mass spectrum provides fragmentation data for the derivatized molecule, aiding in its identification.
Table 3: Typical GC-MS Analytical Conditions for Derivatized Benzoic Acids
| Parameter | Typical Value/Condition | Reference |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nist.gov |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | phcog.com |
| Carrier Gas | Helium | phcog.com |
| Injection Mode | Split (e.g., 10:1 ratio) | phcog.com |
| Oven Program | Temperature ramp (e.g., 50°C to 280°C) | phcog.com |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |
This table outlines a general methodology; specific retention times and fragmentation would be determined experimentally.
Electrospray Ionization (ESI) is another soft ionization technique, particularly well-suited for polar molecules and commonly coupled with liquid chromatography (LC). It generates ions directly from a solution by applying a high voltage to a liquid spray, resulting in minimal fragmentation. This is useful for confirming the molecular weight of this compound.
Analysis by ESI-MS would typically show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode, given the acidic nature of the carboxylic acid and phenolic hydroxyl groups. In positive ion mode, the protonated molecule [M+H]⁺ may also be observed. sci-hub.se
Table 4: Expected ESI-MS Ions for this compound
| m/z (amu) | Proposed Ion | Ionization Mode | Description |
| 231.20 | [M-H]⁻ | Negative | Deprotonated molecular ion (high abundance expected) |
| 233.22 | [M+H]⁺ | Positive | Protonated molecular ion |
| 255.20 | [M+Na]⁺ | Positive | Sodium adduct |
This table shows theoretically expected ions based on the principles of ESI-MS.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π→π* transitions within its conjugated system, which includes two phenyl rings.
The absorption maxima (λmax) are influenced by the substituents on the aromatic rings. Based on data for similar compounds like p-hydroxybenzoic acid, which has a λmax around 254 nm, the extended conjugation and substitution pattern of this compound would likely result in characteristic absorption bands in the UV region. nist.gov
Table 5: Predicted UV-Vis Absorption Data for this compound
| Analyte | Solvent | Predicted λmax (nm) | Associated Transition | Reference for Related Compound |
| This compound | Ethanol (B145695) or Methanol (B129727) | ~250-290 | π→π* | nist.gov |
The predicted λmax is an estimate. Actual values depend on the solvent and experimental conditions.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. longdom.org This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the peak area of the main compound relative to any impurities, often using a UV detector set at an absorption maximum of the analyte. longdom.orgnih.gov
Table 6: Representative RP-HPLC Method for Purity Analysis
| Parameter | Typical Condition | Reference |
| Stationary Phase (Column) | C18 (e.g., 4.6 x 250 mm, 5 µm) | longdom.orgekb.eg |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | longdom.org |
| Mobile Phase B | Acetonitrile | longdom.org |
| Elution Mode | Isocratic or Gradient | longdom.orgekb.eg |
| Flow Rate | 1.0 mL/min | longdom.orglongdom.org |
| Detection | UV at a specified λmax (e.g., 230 nm or 254 nm) | longdom.org |
| Column Temperature | 25-35 °C | longdom.org |
This table provides a general framework for an HPLC method. The specific conditions, including the mobile phase composition and gradient profile, would be optimized to achieve adequate separation.
Silica-Gel Column Chromatography
Silica-gel column chromatography stands as a principal method for the purification of organic compounds. This technique separates components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase, the eluent. The polarity of the compound, the choice of the solvent system, and the physical parameters of the column are critical factors that dictate the success of the separation.
In the purification of fluorinated benzoic acid derivatives, silica gel chromatography is frequently employed to isolate the desired product from unreacted starting materials, by-products, and other impurities. For instance, in the synthesis of a related compound, 4-Fluoro-2-(phenylamino)benzoic acid, the crude product was successfully purified by column chromatography nih.gov. While the specific eluent system for this exact compound was not detailed, a common practice involves a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to dislodge compounds with stronger interactions with the silica gel.
A general procedure for flash column chromatography, a rapid form of this technique, involves the following steps orgsyn.org:
Column Packing : A glass column is typically dry-packed with silica gel (e.g., 40 to 63 μm particle size) orgsyn.org.
Sample Loading : The crude product is often pre-adsorbed onto a small amount of silica gel or a support like Celite to ensure even loading onto the column orgsyn.org.
Elution : A solvent system, determined through prior analysis by thin-layer chromatography, is passed through the column. A mixture of hexanes and ethyl acetate (B1210297) is a common choice for compounds of moderate polarity orgsyn.org.
Fraction Collection : The eluent is collected in fractions, which are then analyzed to identify those containing the pure compound.
The selection of an appropriate solvent system is paramount. For a molecule like this compound, which possesses both polar (hydroxyl and carboxylic acid) and non-polar (biphenyl) characteristics, a combination of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol would likely be effective for achieving separation on a silica gel column uchicago.edu.
Table 1: General Parameters for Silica-Gel Column Chromatography
| Parameter | Description | Typical Values/Examples |
| Stationary Phase | The solid adsorbent material. | Silica Gel (40-63 μm) orgsyn.org |
| Mobile Phase (Eluent) | The solvent or mixture of solvents. | Hexane/Ethyl Acetate, Dichloromethane/Methanol orgsyn.orguchicago.edu |
| Sample Application | Method of introducing the sample. | Dry loading on Celite or silica gel orgsyn.org |
| Elution Technique | The process of passing the eluent. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions. Its speed, simplicity, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of products. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.
The plate is then placed in a developing chamber with a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components, which can be visualized under UV light or by staining.
In the synthesis of derivatives of 4-fluorobenzoic acid, TLC is a standard method to track the reaction's progress. For example, in the preparation of hydrazide hydrazones of 4-fluorobenzoic acid, the reaction was monitored using pre-coated silica gel aluminum plates with a mobile phase of ethyl acetate and n-hexane globalscientificjournal.com. Similarly, the synthesis of 4-fluorosalicylic acid from 2,4-difluorobenzoic acid was monitored by TLC until the reaction was complete chemicalbook.com.
For monitoring the synthesis of this compound, one would spot the reaction mixture alongside the starting materials on a TLC plate at various time points. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. The relative polarity of the compounds can be inferred from their retention factor (Rƒ) values.
Table 2: Application of TLC in Monitoring Fluorinated Benzoic Acid Synthesis
| Reaction Monitored | Mobile Phase (Eluent) | Observation | Reference |
| Synthesis of 4-fluorobenzoic acid hydrazide hydrazones | Ethyl acetate & n-hexane | Gradual completion of the reaction was checked. | globalscientificjournal.com |
| Synthesis of 4-fluorosalicylic acid | Not specified | Detection of reaction completion. | chemicalbook.com |
Elemental Analysis and Energy Dispersive X-ray Fluorescence (EDXRF)
Elemental analysis is a critical step in the characterization of a chemical compound, providing the percentage composition of the elements present. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula to confirm its identity. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen.
For this compound, the expected elemental composition can be calculated from its molecular formula. This theoretical data serves as a benchmark for the experimental results obtained from elemental analysis. In the characterization of a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, elemental analysis was a key technique used to confirm the synthesized product eurjchem.com.
Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a wide variety of materials thermofisher.com. The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is specific to each element, allowing for their identification and quantification thermofisher.com.
While EDXRF is more commonly applied to inorganic materials and for the detection of heavier elements, it can be a valuable tool in certain contexts within organic chemistry, particularly for the analysis of heteroatoms researchgate.net. For a compound like this compound, EDXRF could potentially be used to detect the presence of fluorine. The technique offers advantages such as minimal sample preparation and rapid analysis thermofisher.com. In some specialized applications, EDXRF has been used to monitor the sorption of elements on membranes, demonstrating its sensitivity for detecting elements present in a sample matrix nih.gov.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 67.25% |
| Hydrogen | H | 1.01 | 3.91% |
| Fluorine | F | 19.00 | 8.18% |
| Oxygen | O | 16.00 | 20.67% |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
No dedicated studies employing quantum chemical calculations to elucidate the molecular properties and reactivity of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid were found. Such studies are fundamental for a deep understanding of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Ground State Geometries and Vibrational Analysis
There are no available DFT studies that have optimized the ground state geometry or calculated the vibrational frequencies of this compound. This information is essential for determining the most stable three-dimensional structure, bond lengths, bond angles, and for interpreting experimental spectroscopic data like infrared and Raman spectra. Although DFT has been used for similar compounds, such as 2-chloro-6-fluorobenzoic acid, specific results for the title compound are not available. nih.gov
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
A detailed conformational analysis of this compound, which would identify different rotational isomers (conformers) and their relative energies, has not been published. Furthermore, while intramolecular hydrogen bonding is a critical feature in related hydroxybenzoic acids, specific investigations into such interactions within the this compound structure are absent from the literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties, including its reactivity and kinetic stability. The energy gap between these orbitals provides insights into the molecule's potential as an electron donor or acceptor. No studies calculating the HOMO-LUMO gap or mapping these orbitals for this compound could be identified.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. This analysis has been performed for related benzoic acid derivatives, but specific MEP maps for this compound are not documented in the reviewed sources. nih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It is a powerful tool for understanding stabilization energies arising from electron delocalization. Despite its utility, no NBO analysis has been reported for this compound.
First-Order Hyperpolarizability and Nonlinear Optical Properties
Calculations of first-order hyperpolarizability (β) are used to predict a molecule's potential for applications in nonlinear optics (NLO). Materials with high β values can be used in technologies like frequency conversion and optical switching. The scientific literature lacks any investigation into the hyperpolarizability and NLO properties of this compound.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Prediction of Binding Modes and Affinities with Target Proteins
Currently, there is no specific published research detailing the molecular docking, binding modes, or binding affinities of this compound with the specific target proteins SIRT5, COX-2, Succinate (B1194679) Dehydrogenase (SDH), ecKAS III, or Cholinesterase. While studies exist for structurally related compounds such as other 2-hydroxybenzoic acid derivatives and flavones with these targets, direct computational data for this compound is not available in the reviewed literature.
Analysis of Key Protein-Ligand Interactions (e.g., Hydrogen Bonds, π-π Stacking)
Without specific molecular docking studies for this compound, a detailed analysis of its key interactions within the binding sites of the specified proteins is not possible. However, based on its structure, potential interactions can be hypothesized. The hydroxyl and carboxylic acid groups are strong candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The two phenyl rings could participate in π-π stacking or hydrophobic interactions. For example, in studies of similar benzoic acid derivatives, the carboxylate group is often observed forming crucial salt bridges and hydrogen bonds with key residues like Arginine in the active site.
In Silico Assessment of Enzyme Inhibition (e.g., SIRT5, COX-2, SDH, ecKAS III, Cholinesterase)
An in silico assessment of enzyme inhibition for this compound against the listed enzymes has not been specifically reported.
SIRT5: Research on related 2-hydroxybenzoic acid derivatives has identified them as a promising scaffold for SIRT5 inhibition, where the carboxylic acid and adjacent hydroxyl group are essential for activity.
COX-2: Molecular docking studies on various flavonoids and other phenolic compounds have explored their potential as COX-2 inhibitors, often highlighting interactions with key residues like Tyr385, Arg120, and Ser530. However, data for this specific fluoro-substituted benzoic acid is absent.
SDH: Succinate dehydrogenase (SDH) is a known target for a class of fungicides (SDHIs), but computational studies on this compound as an SDH inhibitor are not documented.
ecKAS III and Cholinesterase: There is no available literature on the in silico assessment of this compound against E. coli beta-ketoacyl-ACP synthase III (ecKAS III) or cholinesterases.
Derived Molecular Descriptors for Structure-Activity Relationships
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) studies for predicting the biological activity of compounds.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability, while a TPSA below 90 Ų is often required for penetrating the blood-brain barrier.
For this compound, the predicted TPSA value is crucial for assessing its drug-like potential.
Table 1: Predicted Topological Polar Surface Area (TPSA)
| Compound Name | Predicted TPSA (Ų) |
|---|
Lipophilicity Parameters (e.g., LogP, XLOGP3)
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. XLOGP3 is a widely used atomistic method for calculating LogP.
Table 2: Predicted Lipophilicity Parameters
| Compound Name | Predicted LogP | Predicted XLOGP3 |
|---|
Rotatable Bonds and Hydrogen Bond Donor/Acceptor Counts
In the realm of computational chemistry and drug design, the analysis of a molecule's structural features provides critical insights into its potential behavior and interactions. Key among these features are the number of rotatable bonds and the counts of hydrogen bond donors and acceptors. These parameters are fundamental in predicting a molecule's conformational flexibility and its capacity to form non-covalent interactions with biological macromolecules.
A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. Such bonds allow for the free rotation of the connected molecular fragments, granting the molecule conformational flexibility. This flexibility is crucial for a molecule's ability to adapt its shape to fit into a binding site.
Hydrogen bond donors are typically heteroatoms (like oxygen or nitrogen) that are covalently bonded to a hydrogen atom. Hydrogen bond acceptors are also electronegative atoms (such as oxygen, nitrogen, or fluorine) that possess a lone pair of electrons. These features are paramount in determining the specific and directional interactions a molecule can form, which are the cornerstone of molecular recognition processes.
For this compound, the theoretical counts of these properties can be determined from its chemical structure. The molecule possesses two single bonds that connect the aromatic rings and the carboxylic acid group, allowing for rotation and thus conformational variability. The hydroxyl and carboxylic acid moieties provide the sites for hydrogen bonding.
The specific counts for this compound are summarized in the table below.
| Descriptor | Count | Description |
| Rotatable Bond Count | 2 | The single bond connecting the two phenyl rings and the single bond connecting the carboxylic acid group to the fluorinated phenyl ring. |
| Hydrogen Bond Donor Count | 2 | The hydrogen atom of the carboxylic acid group (-COOH) and the hydrogen atom of the hydroxyl group (-OH). |
| Hydrogen Bond Acceptor Count | 4 | The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, the oxygen of the hydroxyl group, and the fluorine atom. |
These values are instrumental in computational models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Electron Density-Based Local Reactivity Descriptors (e.g., Fukui Functions)
To understand the chemical reactivity of a molecule from a theoretical standpoint, computational chemists employ descriptors derived from conceptual density functional theory (DFT). Among the most powerful of these are the electron density-based local reactivity descriptors, such as Fukui functions. These descriptors help in identifying the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction.
The Fukui function, denoted as f(r), quantifies the change in the electron density at a specific point r in a molecule with respect to a change in the total number of electrons, while the external potential remains constant. In simpler terms, it indicates how the electron density rearranges when an electron is added to or removed from the molecule. This allows for the prediction of the most reactive sites for different types of chemical attacks:
Nucleophilic Attack (f⁺(r)): This function identifies the sites in a molecule that are most susceptible to an attack by a nucleophile (an electron-rich species). These are the regions where an additional electron would be most stable.
Electrophilic Attack (f⁻(r)): This function points to the sites that are most likely to be attacked by an electrophile (an electron-deficient species). These are the regions from which an electron is most easily removed.
Radical Attack (f⁰(r)): This descriptor is the average of the f⁺(r) and f⁻(r) functions and is used to predict the sites most susceptible to an attack by a radical species.
The calculation of Fukui functions requires sophisticated quantum chemical computations, typically using DFT methods. These calculations provide numerical values for each atom in the molecule, and higher values indicate a greater reactivity for the corresponding type of attack.
As of the current literature review, specific computational studies detailing the Fukui functions and other electron density-based local reactivity descriptors for this compound have not been reported. Therefore, a quantitative analysis of its atomic-level reactivity based on these descriptors is not available at this time. Such an analysis would be valuable in elucidating the mechanisms of its potential reactions and in designing derivatives with tailored reactivity.
Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies
The therapeutic potential of a compound is often elucidated through its ability to modulate the activity of specific enzymes. For 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid and its related chemical structures, a substantial body of research has explored their inhibitory effects across a range of important enzyme targets.
Sirtuin Deacetylase (SIRT5) Inhibition by 2-Hydroxybenzoic Acid Derivatives
Sirtuin 5 (SIRT5) is a crucial mitochondrial enzyme involved in various metabolic pathways, and its inhibition is being explored as a potential strategy in cancer therapy. researchgate.netnih.gov Research into 2-hydroxybenzoic acid derivatives has identified them as a novel class of selective SIRT5 inhibitors. nih.govnih.gov
A study identified a hit compound, referred to as compound 11, which bears a 2-hydroxybenzoic acid functional group, through a thermal shift screening assay. nih.govnih.gov This compound demonstrated the ability to stabilize the SIRT5 protein in a dose-dependent manner and exhibited moderate inhibitory activity against it. nih.govnih.gov The selectivity of this inhibition was notable, with higher potency against SIRT5 compared to other sirtuin isoforms like SIRT1, 2, and 3. nih.gov
Structure-activity relationship (SAR) studies have underscored the importance of the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety for maintaining SIRT5 inhibitory activity. nih.govnih.gov Molecular docking studies suggest that the carboxylate group forms key electrostatic and hydrogen bond interactions with unique residues, Arg105 and Tyr102, located in the deep end of the SIRT5 substrate-binding pocket. nih.gov The adjacent hydroxyl group also contributes to binding by forming a hydrogen bond with Val221. nih.gov
Lead optimization efforts based on these findings led to the synthesis of more potent inhibitors. For instance, compound 43, a derivative of the initial hit, showed a 10-fold improvement in potency against SIRT5. nih.govnih.gov
| Compound | Description | IC50 (SIRT5) | Selectivity | Key Structural Feature |
| Compound 11 | Hit compound identified via thermal shift screening | 26.4 ± 0.8 μM nih.gov | Selective over SIRT1, 2, 3 nih.gov | 2-Hydroxybenzoic acid nih.govnih.gov |
| Compound 43 | Optimized derivative of Compound 11 | ~2.6 μM (10-fold improvement) nih.gov | Not specified | Modified 2-hydroxybenzoic acid scaffold nih.gov |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition by Related Benzamide (B126) Derivatives
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govmdpi.com A class of fungicides known as SDH inhibitors (SDHIs) targets this enzyme. nih.govmdpi.com While the core focus of this article is not on fungicides, the study of these inhibitors, particularly those with a benzamide structure, provides valuable insights into the mechanisms of SDH inhibition.
Research has shown that many SDHIs in use can inhibit SDH in non-target organisms, including mammals. nih.govmdpi.com The inhibition of SDH can lead to an accumulation of succinate, which has implications for cellular metabolism and signaling. mdpi.com
In the search for new fungicidal leads, novel bioactive SDHI derivatives have been designed and synthesized. One study focused on derivatives created by the inversion of carbonyl and amide groups. nih.gov A particular compound from this series, 5i, demonstrated broad-spectrum in vitro activity against several fungi. nih.gov For example, its EC50 value against Sclerotinia sclerotiorum (0.73 μg/mL) was comparable to the commercial fungicide boscalid (B143098) (0.51 μg/mL). nih.gov
Molecular docking studies of compound 5i revealed that its carbonyl oxygen atom could form hydrogen bonds with TYR58 and TRP173 on the SDH enzyme, a mode of action consistent with other known SDHIs like fluxapyroxad. nih.gov This interaction is crucial for the inhibitory effect. nih.gov
| Compound/Derivative Class | Target Organism/System | Key Findings | Reference |
| SDHIs (general) | Mammals | Can inhibit mammalian SDH, leading to succinate accumulation. nih.govmdpi.com | nih.govmdpi.com |
| Compound 5i (Benzamide derivative) | Fungi (e.g., S. sclerotiorum) | Potent in vitro fungicidal activity (EC50 = 0.73 μg/mL). nih.gov | nih.gov |
| Boscalid (Commercial SDHI) | Fungi (e.g., S. sclerotiorum) | Used as a positive control (EC50 = 0.51 μg/mL). nih.gov | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition (In Silico Studies)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory process by converting arachidonic acid to prostaglandins. nih.govvanderbilt.edu Consequently, COX-2 is a major target for the development of anti-inflammatory drugs. nih.gov In silico studies, such as pharmacophore modeling and molecular docking, are powerful tools used to identify and design novel COX-2 inhibitors. nih.gov
One such study developed a pharmacophore model based on the structure of (R)-naproxen complexed with COX-2. nih.gov This model was then used to screen a large database of compounds (the ZINC database) to find new potential inhibitors. nih.gov The screening identified several hits, and subsequent molecular docking procedures were used to predict their binding modes and affinities within the active site of the COX-2 enzyme. nih.gov This approach successfully identified four lead molecules that showed promising binding orientations and energies, suggesting they could be effective COX-2 inhibitors. nih.gov
The active site of COX-2 has been well-characterized, and the binding of various inhibitors, including traditional non-steroidal anti-inflammatory drugs (NSAIDs), has been studied extensively. vanderbilt.edu These studies reveal that key interactions, often involving the carboxylate moiety of the inhibitor, are crucial for binding and subsequent inhibition. vanderbilt.edu The development of selective COX-2 inhibitors remains an active area of research to minimize the side effects associated with non-selective COX inhibition. nih.gov
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. researchgate.netmdpi.com The inhibition of LOX is a therapeutic strategy for inflammatory conditions. nih.govcabidigitallibrary.org
Studies have investigated the LOX inhibitory potential of various compounds, including benzoic acid and its derivatives. One study reported that hydroxylated benzoic acid derivatives possess an inhibitory effect on LOX. dergipark.org.tr Another report noted that benzoic acid itself, produced during the fermentation of an herbal wine, contributed to its lipoxygenase inhibitory activity. researchgate.net
In a comparative study of various chemical compounds, benzoic acid was found to have a modest LOX inhibitory activity with an IC50 value of 9.4 ± 0.8 ng/mL. dergipark.org.tr While other tested compounds like atorvastatin (B1662188) and ascorbic acid showed higher potency, the study confirmed that benzoic acid does interact with and inhibit the enzyme. dergipark.org.tr The anti-inflammatory properties of many natural extracts are attributed, in part, to the ability of their phenolic constituents, which can include benzoic acid derivatives, to inhibit LOX. cabidigitallibrary.orgdergipark.org.tr
| Compound | IC50 (LOX Inhibition) | Source/Context | Reference |
| Benzoic Acid | 9.4 ± 0.8 ng/mL dergipark.org.tr | Found to have the lowest inhibitor activity among tested chemical compounds. dergipark.org.tr | dergipark.org.tr |
| Quercetin (Standard) | 7.9 ± 0.5 ng/mL dergipark.org.tr | Used as a standard for comparison. dergipark.org.tr | dergipark.org.tr |
| Atorvastatin | 0.2 ± 0.1 ng/mL dergipark.org.tr | Showed high LOX inhibitory activity. dergipark.org.tr | dergipark.org.tr |
| Ascorbic Acid | 0.2 ± 0.1 ng/mL dergipark.org.tr | Showed high LOX inhibitory activity. dergipark.org.tr | dergipark.org.tr |
Cholinesterase Enzyme Inhibition by Benzoic Acid Derivatives
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov Several studies have explored the potential of benzoic acid derivatives as cholinesterase inhibitors. researchgate.netnih.gov
One study investigated a series of benzoic acid derivatives, including 3-chloro-benzoic acid, 2-hydroxybenzoic acid (salicylic acid), and others, for their ability to inhibit AChE. researchgate.net The IC50 values were calculated for each compound, demonstrating varying degrees of inhibitory activity. researchgate.net Another study focused on p-aminobenzoic acid (p-ABA) derivatives and found a correlation between their AChE inhibitory activity and physicochemical properties like the partition coefficient (log P) and the highest occupied molecular orbital (HOMO) energy. nih.gov
More recent research using calorimetric tests and docking simulations analyzed 16 different hydroxybenzoic acids as AChE inhibitors. nih.gov All tested compounds showed some level of inhibition. nih.gov While synthetic drugs like donepezil (B133215) exhibit much higher potency (IC50 in the nanomolar range), the study highlights that natural hydroxybenzoic acids have the potential for further investigation as safe AChE inhibitors. nih.gov
| Compound Class | Study Focus | Key Findings | Reference |
| Benzoic Acid Derivatives | Investigation of various substituted benzoic acids | Calculated IC50 values for AChE inhibition. researchgate.net | researchgate.net |
| p-Aminobenzoic Acid Derivatives | Correlation of activity with physicochemical properties | AChE activity correlated with log P and HOMO energy. nih.gov | nih.gov |
| Hydroxybenzoic Acids | Calorimetric and docking studies | All 16 tested compounds showed AChE inhibitory activity. nih.gov | nih.gov |
Carbonic Anhydrase Inhibition by Related Sulfonamide Analogs
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, notably in the treatment of glaucoma. nih.gov Sulfonamides are a well-known class of CA inhibitors. nih.govnih.gov
Research on benzamide-4-sulfonamides has shown them to be effective inhibitors of several human (h) CA isoforms. nih.gov A series of these compounds, synthesized by reacting 4-sulfamoyl benzoic acid with various amines, were tested against hCA I, II, VII, and IX. nih.gov Many of these derivatives exhibited potent inhibition, with Ki values in the low nanomolar or even subnanomolar range, particularly against hCA II, VII, and IX. nih.gov The hCA I isoform was generally less sensitive to these inhibitors. nih.gov
Similarly, studies on 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated strong inhibitory activity against CA II and CA IV, the two isoforms primarily involved in the secretion of aqueous humor in the eye. nih.gov Some of these compounds showed low nanomolar affinity for these target enzymes, leading to their investigation as topical anti-glaucoma agents. nih.gov These findings highlight that benzoic acid scaffolds incorporating a sulfonamide group are a promising class for the development of potent and selective CA inhibitors. nih.govnih.gov
| Compound Class | Target Isoforms | Inhibition Potency (Ki) | Therapeutic Application |
| Benzamide-4-sulfonamides | hCA I, II, VII, IX nih.gov | Low nM to sub-nM for hCA II, VII, IX nih.gov | Potential for various pathologies nih.gov |
| 4-Sulfamoyl-benzenecarboxamides | CA I, II, IV nih.gov | Low nM affinity for CA II and IV nih.gov | Topical anti-glaucoma agents nih.gov |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | CA I, II, IV nih.gov | Low nM affinity for CA II and IV nih.gov | Topical anti-glaucoma agents nih.gov |
β-ketoacyl-acyl carrier protein synthase III (ecKAS III) Inhibition by Fluorinated Imines
β-ketoacyl-acyl carrier protein synthase III (KAS III) is a critical enzyme that initiates the biosynthesis of fatty acids in the majority of bacteria, making it a prime target for the development of new antibiotics. nih.gov The enzyme, a product of the fabH gene, catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP, the first step in the fatty acid synthesis pathway. nih.govwikipedia.org
Research has identified various inhibitors of KAS III. Acyl-ACPs have been shown to suppress the activity of FabH, with their inhibitory potency increasing with the length of the acyl chain. nih.govresearchgate.net This inhibition is competitive with respect to malonyl-ACP, suggesting that acyl-ACPs act by binding to either the free enzyme or the acyl-enzyme intermediate. nih.govresearchgate.net Phloretin, a natural chalcone, has also been demonstrated to bind to the active site of KAS III in C. acnes, blocking the extension reaction and inhibiting fatty acid synthesis. researchgate.net Furthermore, a compound identified as 4-cyclohexyliminomethyl-benzene-1,3-diol has been proposed as a potent inhibitor of pathogenic KAS III, exhibiting minimal inhibitory concentration (MIC) values between 128-256 microg/mL against several bacterial strains. nih.gov These findings underscore the viability of targeting KAS III for antimicrobial drug design.
Sphingosine 1-Phosphate Receptor (S1P1) Competitive Binding Assays
Sphingosine 1-phosphate (S1P) receptors are a class of G-protein-coupled receptors (GPCRs) that play a vital role in numerous physiological processes, particularly in the immune and vascular systems. nih.gov There are five subtypes of S1P receptors, designated S1P1 through S1P5. nih.gov S1P1 is especially critical for regulating the egress of T and B lymphocytes from lymphoid organs, making it a significant therapeutic target for autoimmune diseases like multiple sclerosis. nih.gov
The activation of S1P receptors is governed by the endogenous lipid mediator S1P, as well as by synthetic lipid-like and non-lipid molecules. nih.gov Structural studies have provided detailed insights into how these ligands bind to and activate the receptors. For instance, in the S1P4 receptor, the phosphate (B84403) and ammonium (B1175870) groups of S1P form ion pairs with specific cationic and anionic residues within the receptor's transmembrane domains. nih.gov Cryo-electron microscopy structures of the S1P1 receptor in complex with various agonists, including the endogenous S1P and the therapeutic molecule Fingolimod (FTY720-P), have revealed an amphiphilic orthosteric binding pocket. nih.gov These studies show how different ligands can uniquely engage with the receptor to initiate signaling, providing a structural basis for designing novel modulators with specific therapeutic profiles.
Antimicrobial Efficacy
Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)
Benzoic acid and its derivatives are known for their antibacterial properties. researchgate.net Their mechanism of action often involves the disruption of the bacterial membrane. researchgate.net The efficacy of these compounds can be influenced by factors such as lipophilicity, which affects their ability to penetrate the bacterial cell wall. mdpi.com
Fluoroquinolones, a class of synthetic antibiotics, are active against both Gram-positive and Gram-negative bacteria. nih.gov Their mode of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to chromosome fragmentation and cell death. researchgate.net Modifications to the quinolone structure, particularly at the C-7 position, can significantly alter their antibacterial spectrum and potency. researchgate.net For example, certain 7-substituted-6-fluoroquinolone derivatives have shown potent activity, with some being more effective than the parent compound, norfloxacin, against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Studies on specific benzoic acid derivatives have quantified their antibacterial effects. A novel compound, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com Similarly, 4-hydroxybenzoic acid has been identified as an effective phenolic acid against a range of microorganisms, with MIC values between 36.00-72.00 mg/ml. ijpbp.com
Table 1: Antibacterial Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Bacteria | Activity/MIC Values | Reference |
|---|---|---|---|
| 4-cyclohexyliminomethyl-benzene-1,3-diol | Various bacteria | 128-256 µg/mL | nih.gov |
| 7-Substituted-6-Fluoroquinolones | Gram-positive and Gram-negative bacteria | Effective concentrations ≤ 0.860 µg/mL for some derivatives | researchgate.net |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant S. haemolyticus, E. coli | 100 µg/mL | mdpi.com |
| 4-Hydroxybenzoic acid | Various microorganisms | 36.00-72.00 mg/mL | ijpbp.com |
| Plant Flavonoids | E. coli | MIC for compound 13 was 3026.36 µM | mdpi.com |
Antifungal Activity
Benzoic acid and its hydroxylated derivatives have demonstrated significant antifungal properties. nih.gov These compounds are used as food preservatives due to their ability to inhibit the growth of molds and yeasts. wikipedia.org The antifungal efficacy is dependent on the pH of the environment, as the mechanism involves the absorption of the undissociated acid into the fungal cell. wikipedia.org If the internal pH of the cell drops to 5 or lower, the anaerobic fermentation of glucose is severely inhibited. wikipedia.org
Research on the plant pathogenic fungus Alternaria solani, the cause of early blight in tomatoes, showed that benzoic acid and its derivatives, ρ-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), exhibit strong, concentration-dependent fungistatic activity. nih.gov The application of these compounds significantly reduced the disease symptoms on tomato leaves. nih.gov Further studies have aimed to develop benzoic acid derivatives with improved antifungal activity by targeting fungal-specific enzymes like CYP53, a cytochrome P450 enzyme. nih.gov This approach seeks to create potent antifungal agents with high specificity for fungal pathogens. nih.gov Benzoic acid is also a key component in Whitfield's ointment, a topical treatment for fungal skin infections. wikipedia.org
Antifeedant and Insecticidal Properties of Benzoic Acid Derivatives
Benzoic acid is utilized as a multi-purpose insecticide. herts.ac.uk Its application in agriculture and food preservation highlights its broad-spectrum activity against various pests and microorganisms. While detailed mechanistic studies on its specific antifeedant properties are varied, its general use as a pesticide points to its effectiveness in deterring or eliminating insect pests.
Neuroprotective Effects of Substituted Benzo[d]oxazoles
Substituted benzo[d]oxazoles represent a class of heterocyclic compounds with significant pharmacological potential, including neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Research has shown that a series of novel synthetic benzo[d]oxazole-based derivatives can protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity. mdpi.comnih.gov
One particular compound, designated 5c in a study, was found to be non-toxic at 30 μg/mL and significantly increased the viability of Aβ-treated cells at concentrations as low as 1.25 μg/mL. mdpi.comnih.gov Mechanistic investigations revealed that this compound exerts its neuroprotective effects through the Akt/GSK-3β/NF-κB signaling pathway. mdpi.comnih.gov Specifically, compound 5c was shown to:
Promote the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β). nih.gov
Decrease the expression of nuclear factor-κB (NF-κB). nih.gov
Protect cells from Aβ-induced apoptosis. nih.gov
Reduce the hyperphosphorylation of the tau protein. nih.gov
Decrease the expression of the receptor for advanced glycation endproducts (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov
These findings suggest that benzo[d]oxazole derivatives can mitigate several pathological hallmarks of Alzheimer's disease, including neuroinflammation and abnormal protein aggregation, positioning them as promising candidates for further therapeutic development. mdpi.comnih.gov
Modulation of Molecular Pathways
Modulation of Premature Translation Termination
There is currently no publicly available research to indicate that this compound modulates premature translation termination or induces the readthrough of nonsense mutations. Therapeutic strategies targeting this mechanism often involve screening for small molecules that can cause the ribosome to misread a premature termination codon (PTC), thereby restoring the production of a full-length, functional protein. nih.govnih.gov Compounds that achieve this are known as readthrough compounds. nih.gov However, no studies have specifically identified or tested this compound for this activity.
Modulation of Nonsense-Mediated mRNA Decay (NMD)
No specific data exists in the public domain regarding the activity of this compound as a modulator of the Nonsense-Mediated mRNA Decay (NMD) pathway. NMD is a cellular surveillance mechanism that identifies and degrades messenger RNA (mRNA) transcripts containing PTCs to prevent the accumulation of potentially harmful truncated proteins. nih.govnih.gov The inhibition of NMD is a therapeutic strategy for genetic disorders caused by nonsense mutations, as it can increase the quantity of mRNA available for potential readthrough, either naturally or induced by other therapeutic agents. nih.gov While NMD inhibitors have been identified, this compound is not documented among them in available scientific literature.
Antioxidant Activity Assays
There are no published studies detailing the antioxidant activity of this compound. The antioxidant capacity of phenolic compounds, including various hydroxybenzoic acids, is well-documented and is often evaluated using assays like the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The activity of these compounds is highly dependent on their specific structure, such as the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov For instance, the presence of hydroxyl groups in the ortho or para positions relative to each other can significantly enhance antioxidant activity through resonance stabilization of the resulting radical. nih.govnih.gov Without experimental data from assays such as DPPH, ABTS, or FRAP for this compound, its potential as an antioxidant remains uncharacterized.
Natural Occurrence and Metabolic Roles
There is no scientific evidence to suggest that this compound is a naturally occurring compound or a plant metabolite. While various hydroxybenzoic acids are found in plants, the presence of a fluorine atom in the structure of this compound strongly indicates a synthetic origin, as organofluorines are exceedingly rare in nature. A structurally related, non-fluorinated compound, 2-hydroxy-6-[2-(4-hydroxyphenyl)-2-oxo-ethyl]benzoic acid, has been isolated from the roots of Scorzonera judaica, where it functions as a plant metabolite. nih.gov However, this does not imply a natural origin for its fluorinated analogue.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Fluorine Substitution on Biological Activity
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate their biological properties. ossila.com
Table 1: Physicochemical Properties of 6-Fluoro-2-phenylbenzoic acid
| Property | Value |
|---|---|
| Molecular Weight | 216.21 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem CID 19024226 nih.gov
The carbon-fluorine bond is highly polarized due to the high electronegativity of fluorine. While fluorine is the most electronegative element, its small size means it often acts as a hydrogen-mimetic. However, the C-F bond is longer than a C-H bond, and its electronic properties are distinct. These stereochemical and electronic features can influence how a molecule fits into a biological target's binding site and can affect conformational preferences. The specific stereochemical implications of the 6-fluoro substitution in 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid on its biological activity would depend on the topology of its specific biological target.
Role of the Hydroxyl Group in Biological Interactions
The hydroxyl group, particularly when attached to an aromatic ring (a phenolic hydroxyl group), is a crucial functional group in many biologically active compounds.
The hydroxyl group is a potent hydrogen bond donor and acceptor. This capability is often critical for anchoring a ligand within a receptor's binding pocket. In the context of this compound, the 4-hydroxyl group on the phenyl ring is well-positioned to form hydrogen bonds with amino acid residues in a target protein. Studies on other phenolic compounds have demonstrated that the presence and position of hydroxyl groups can significantly impact binding affinity. For example, the introduction of a phenolic hydroxyl group in a simplified analog of aplysiatoxin (B1259571) was shown to increase its binding affinity to protein kinase C (PKC) isozymes by forming a hydrogen bond with the protein. kagawa-u.ac.jp Similarly, in flavonoid derivatives, the position and number of hydroxyl groups on the B ring can affect their inhibitory activity towards α-glucosidase through hydrogen bonding interactions. nih.gov
Significance of the Carboxylic Acid Moiety for Biological Potency and Target Interaction
The carboxylic acid group is a common feature in many pharmaceuticals and is often a key component of the pharmacophore—the essential part of a molecule's structure for its biological activity. libretexts.org At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negative charge can be crucial for forming strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a receptor binding site. The carboxylic acid group in this compound is likely to play a significant role in its target interaction, potentially acting as a key binding motif. Furthermore, the presence of the carboxylic acid group generally enhances water solubility, which can be beneficial for a compound's pharmacokinetic properties. libretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluoro-6-methylbenzoic acid |
| Aplysiatoxin |
| Flavonoids |
| Arginine |
| Lysine |
Structure-Based Optimization for Potency and Selectivity (e.g., Lead Optimization)
The biphenyl (B1667301) carboxylic acid scaffold, to which this compound belongs, is a privileged structure in drug discovery. The spatial arrangement of the two phenyl rings, the carboxylic acid, the fluorine atom, and the hydroxyl group provides a unique three-dimensional structure that can be finely tuned to optimize interactions with biological targets.
Lead optimization efforts for analogs of this compound often involve computational modeling and structure-based design. For instance, in the development of inhibitors for enzymes like HIV-1 reverse transcriptase, the substitution pattern on the benzyl (B1604629) group is critical. Studies on related structures, such as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, have demonstrated that the presence of a 2,6-disubstitution pattern on the benzyl ring, which is analogous to the 2- and 6-positions of the phenyl ring in the title compound, can lead to picomolar activity. nih.gov The stereochemistry at the benzylic position is also a key determinant of inhibitory activity, with the (R)-configuration often being superior. nih.gov
The optimization process for such compounds typically follows a structured protocol. This can include:
Scans for small substituent additions: Evaluating the impact of adding small chemical groups to the core structure.
Interchange of heterocycles: Replacing one of the phenyl rings with a heterocyclic ring system to explore different electronic and steric properties.
Focused optimization of substituents: Systematically modifying a particular substituent to maximize potency and selectivity. nih.gov
These strategies aim to enhance the binding affinity of the molecule for its target protein while minimizing off-target effects. The fluorine atom at the 6-position of the benzoic acid ring plays a crucial role in this process. Its high electronegativity and ability to form strong bonds can influence the conformation of the molecule and its interaction with the target's binding site.
Systematic Variation of Functional Groups and Isomers for SAR Derivation
The systematic variation of functional groups and the study of isomers are fundamental to establishing a comprehensive structure-activity relationship for this compound and its analogs.
The core structure possesses several key features that can be modified:
The Carboxylic Acid Group: This group is often essential for binding to the target, typically through ionic interactions or hydrogen bonding. Its position on the phenyl ring is critical.
The Fluorine Atom: The position of the fluorine atom significantly impacts the electronic properties and conformation of the molecule. Shifting the fluorine to other positions on the benzoic acid ring or the hydroxyphenyl ring would likely alter the activity and selectivity profile.
The Hydroxyl Group: The hydroxyl group on the second phenyl ring can act as a hydrogen bond donor and/or acceptor. Its position (ortho, meta, or para) is a key variable in SAR studies. For example, in a series of hydroxybenzoic acid esters of phenazine-1-carboxylic acid, the position of the hydroxyl group influenced the fungicidal activity.
The Phenyl Rings: Substitution on either of the phenyl rings with various functional groups (e.g., methyl, chloro, methoxy) can modulate lipophilicity, electronic distribution, and steric bulk, all of which affect biological activity.
Isomeric studies are also crucial. For instance, comparing the biological activity of this compound with its isomers, such as 2-Fluoro-6-(4-hydroxyphenyl)benzoic acid or 3-Fluoro-2-(4-hydroxyphenyl)benzoic acid, would provide valuable insights into the spatial requirements of the target's binding pocket.
The following table illustrates a hypothetical SAR study based on the systematic variation of substituents on a related biphenyl carboxylic acid scaffold, which could be analogous to the lead optimization process for this compound.
| Compound ID | R1 (Position 6) | R2 (Position 4') | R3 (Other) | Biological Activity (IC50, µM) |
| Lead | F | OH | H | 1.5 |
| Analog 1 | H | OH | H | 5.2 |
| Analog 2 | F | H | H | 10.8 |
| Analog 3 | F | OMe | H | 2.1 |
| Analog 4 | F | OH | 3'-Cl | 0.8 |
| Analog 5 | Cl | OH | H | 1.9 |
This table is a hypothetical representation to illustrate the principles of SAR studies and does not represent actual experimental data for the named compound.
Advanced Applications and Future Research Trajectories
Application as Building Blocks in Organic Synthesis
The structure of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, featuring a biphenyl (B1667301) backbone, a fluorine atom, a carboxylic acid group, and a hydroxyl group, makes it a versatile building block in organic synthesis. Aromatic fluorinated compounds are of considerable importance in medicinal chemistry, agrochemicals, and materials science. nih.gov The presence of multiple functional groups allows for a variety of chemical transformations. ossila.com
Fluorinated biphenyl compounds are a significant scaffold in medicinal chemistry. nih.gov The introduction of fluorine into a molecule can enhance drug-receptor interactions, improve metabolic stability, and increase lipophilicity, all of which are critical properties in drug design. nih.govnih.gov For instance, the replacement of hydrogen with fluorine can block metabolic pathways that would otherwise deactivate a drug, potentially boosting its efficacy and duration of action. nih.gov The carboxylic acid and hydroxyl groups on the molecule offer reactive sites for creating amides, esters, and ethers, allowing for its integration into more complex drug candidates. While no specific drugs are reported as being derived from this compound, related fluorinated benzoic acids and biphenyl structures are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.comossila.com Fluorinated compounds are being explored for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. numberanalytics.com
Aromatic fluorinated compounds have also found significant application in the field of crop protection. nih.gov The unique properties imparted by the fluorine atom can lead to enhanced biological activity and stability in pesticides and herbicides. The structural analogue 2-Fluoro-6-hydroxybenzoic acid has been noted for its potential as a fungicide and its pesticidal activity. biosynth.com This suggests that the scaffold of this compound could potentially serve as a valuable intermediate for the synthesis of new agrochemicals, although specific research in this area is not currently documented.
Exploration in Advanced Materials Science (e.g., Liquid Crystals, Polymers)
Fluorinated compounds are utilized in materials science for applications such as liquid crystal displays and organic solar cells due to the high stability of the carbon-fluorine bond. acs.org Specifically, fluorinated hydroxybenzoic acids are recognized as valuable intermediates for synthesizing mesogens used in liquid crystals. ossila.com For example, the related compound 2-Fluoro-4-hydroxybenzoic acid is noted for its utility in this area, where the para-positioning of the acid and hydroxyl groups is favorable. ossila.com The fluorine atom can influence the phase behavior of these materials, in some cases introducing additional smectic phases. ossila.com Given these precedents, this compound could be investigated as a component in the synthesis of novel liquid crystals or specialty polymers where its specific stereochemistry and functional groups might impart unique physical or optical properties.
Strategies for Derivatization to Enhance Specific Bioactivities
The functional groups of this compound provide clear handles for chemical derivatization to modulate its biological activity. The strategic modification of a parent compound is a cornerstone of medicinal chemistry for optimizing potency and pharmacokinetic properties.
Carboxylic Acid Group: This group can be converted into esters, amides, or other bioisosteres to alter solubility, cell permeability, and target-binding interactions. Fluorinated alcohols and phenols are sometimes used as bioisosteres for carboxylic acids to reduce acidity while increasing lipophilicity and permeability. nih.govescholarship.org
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. This can influence hydrogen bonding capacity and serve as a pro-drug moiety.
Aromatic Rings: The biphenyl system itself can be further functionalized, although this is often more complex than modifying the existing functional groups.
A study on the related compound 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid notes that its hydroxyl group can be oxidized and its carboxylic acid group can be reduced, highlighting common derivatization pathways for this class of molecules.
Potential as Molecular Probes and Research Tools
Certain fluorinated aromatic compounds possess intrinsic fluorescence, making them useful as molecular probes. biosynth.com 2-Fluoro-6-hydroxybenzoic acid, for example, is described as a fluorescent compound used as a reagent in organic synthesis. biosynth.com While the fluorescent properties of this compound have not been reported, this is a potential area of investigation. If fluorescent, it could be used to label biomolecules or to study biological processes. Furthermore, its ability to form hydrogen bonds via its acid and hydroxyl groups could make it a candidate for studies involving self-assembled monolayers or bimolecular networks. rsc.org
Emerging Research Areas and Unexplored Therapeutic Potential
The true potential of this compound remains largely unexplored. Based on the activities of related structures, several research avenues could be pursued.
Enzyme Inhibition: The biphenyl scaffold is present in many enzyme inhibitors. The specific geometry and electronic properties endowed by the fluorine and hydroxyl groups could make this compound a candidate for screening against various enzyme targets, such as kinases or proteases.
Antimicrobial Agents: Fluorinated quinolones are a major class of antibiotics, and other fluorinated heterocycles synthesized from benzoic acid precursors have shown antimicrobial activity. google.com This suggests a potential, though unexplored, role in developing new antibacterial or antifungal agents.
Neurodegenerative Diseases: The ability of fluorine to enhance blood-brain barrier permeability is a strategy used in developing drugs for central nervous system (CNS) disorders. nih.gov Investigating derivatives of this compound for activity against neurological targets could be a fruitful area of research.
Q & A
Q. Are there alternative synthetic strategies using transition-metal catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
